4'-Chloro-4-(4-chlorophenyl)butyrophenone
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Overview
Description
4’-Chloro-4-(4-chlorophenyl)butyrophenone is an organic compound with the molecular formula C16H14Cl2O. It is a member of the butyrophenone class of compounds, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the butyrophenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-(4-chlorophenyl)butyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobutyryl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-4-(4-chlorophenyl)butyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-4-(4-chlorophenyl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4’-Chloro-4-(4-chlorophenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4’-Chloro-4-(4-chlorophenyl)butyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antipsychotic drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-4-(4-chlorophenyl)butyrophenone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a dopamine receptor antagonist, which is crucial for its antipsychotic effects. The compound binds to dopamine receptors in the brain, inhibiting the action of dopamine and thereby modulating neurotransmission.
Comparison with Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness: 4’-Chloro-4-(4-chlorophenyl)butyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
71463-54-2 |
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Molecular Formula |
C16H14Cl2O |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1,4-bis(4-chlorophenyl)butan-1-one |
InChI |
InChI=1S/C16H14Cl2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2 |
InChI Key |
MOICKJLUGDYOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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